

comparative analysis of BTI-A-404's safety and tolerability profile

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Compound of Interest		
Compound Name:	BTI-A-404	
Cat. No.:	B15572606	Get Quote

Part 1: BTI-A-404 (KPL-404) - An Anti-CD40 Monoclonal Antibody

BTI-A-404 is identified as a humanized, non-depleting IgG4 monoclonal antibody that antagonizes the CD40 signaling pathway.[1] This molecule is also referred to as KPL-404 in preclinical and clinical development.[2][3][4] It is designed for the treatment of autoimmune diseases by inhibiting the interaction between CD40 on antigen-presenting cells and CD40L on activated T-cells, a critical co-stimulatory pathway in the adaptive immune response.[1][2] For this analysis, BTI-A-404/KPL-404 is compared to Iscalimab (CFZ533), another anti-CD40 monoclonal antibody in clinical development.

Comparative Safety and Tolerability

The safety and tolerability profile of **BTI-A-404**/KPL-404 has been evaluated in both preclinical non-human primate studies and a Phase 1 clinical trial in healthy volunteers.[2][4] A key safety consideration for this class of drugs is the risk of thromboembolic events, which halted the development of earlier-generation anti-CD40L antibodies.[5][6] Newer anti-CD40 antibodies like **BTI-A-404**/KPL-404 are engineered to minimize this risk.[2]

Table 1: Preclinical Safety Profile of BTI-A-404/KPL-404 in Cynomolgus Monkeys[1][2]



Parameter	BTI-A-404/KPL-404 (up to 10 mg/kg IV)	Placebo
General Safety	No observable safety findings over 8 weeks	No observable safety findings
Thrombocytopenia	No observable findings	No observable findings
Peripheral B-cell Count	No depletion observed	No change

Table 2: Clinical Safety and Tolerability of **BTI-A-404**/KPL-404 vs. Iscalimab (Phase 1, Healthy Volunteers)

Parameter	BTI-A-404/KPL-404[7][8][9]	Iscalimab (CFZ533)
Study Population	Healthy Volunteers	Healthy Volunteers
Dose-Limiting Toxicities	None reported	Not specified in available results, but generally well-tolerated
Serious Adverse Events (SAEs)	One unrelated SAE reported (patella fracture)	No SAEs reported in initial studies
Common Adverse Events	Not specified in detail, but generally well-tolerated	Mild to moderate, transient infusion-related reactions
Thromboembolic Events	None reported	None reported

Experimental Protocols

T-cell Dependent Antibody Response (TDAR) Assay[3][9][10][11]

The TDAR assay is a key pharmacodynamic and immunotoxicology test to evaluate the functional consequence of immunosuppressive drugs.

- Animal Model: Cynomolgus monkeys or humanized mice are often used.[1][12]
- Antigen Challenge: Animals are immunized with a T-cell-dependent antigen, such as Keyhole Limpet Hemocyanin (KLH). A primary immunization is followed by a secondary challenge



several weeks later to assess both primary and memory immune responses.[9][11]

- Dosing: The test article (e.g., BTI-A-404/KPL-404) or placebo is administered prior to the antigen challenge.[13]
- Sample Collection: Blood samples are collected at various time points post-immunization.
 [13]
- Analysis: Serum is analyzed by ELISA to quantify the levels of antigen-specific IgM and IgG antibodies. A suppression of these antibody levels relative to the placebo group indicates drug activity.[10]

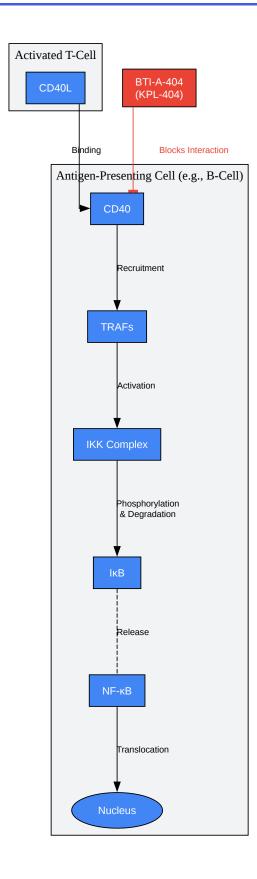
NF-kB Activation Assay[2][4][14][15]

This in vitro assay is used to confirm the antagonistic activity of **BTI-A-404** by measuring the inhibition of a key downstream signaling pathway.

- Cell Line: A cell line expressing the CD40 receptor (e.g., B-cells or a transfected cell line) is used.
- Compound Incubation: Cells are pre-incubated with various concentrations of BTI-A-404 or a control antibody.
- Stimulation: Cells are stimulated with a CD40L agonist to activate the CD40 pathway.
- Analysis: NF-κB activation is measured by quantifying the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus. This can be done using high-content imaging of fluorescently-labeled p65 or by Western blot analysis of nuclear and cytoplasmic fractions.
 [14][16] A reduction in nuclear p65 indicates antagonistic activity.

Visualizations

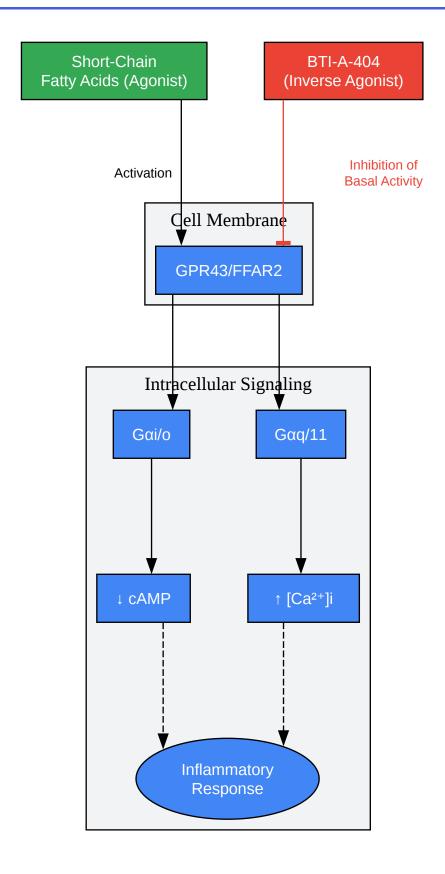












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